Atpenin A4
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Overview
Description
Atpenin A4 is a natural product found in Penicillium with data available.
Scientific Research Applications
Antifungal Properties
Atpenin A4, produced by Penicillium sp., is known for its antifungal properties. It was identified as an antifungal antibiotic, with its structure confirmed through spectroscopic and crystallographic analysis (Kumagai et al., 1990). Additionally, this compound has been found effective against filamentous fungi, particularly Trichophyton sp. (Ōmura et al., 1988).
Mitochondrial Complex II Inhibition
This compound is a potent inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase). This property is significant in understanding the biochemical and structural properties of complex II and its physiological roles in mammalian tissues (Miyadera et al., 2003). Atpenins, including this compound, block electron transfer in oxidative phosphorylation by inhibiting the oxidation of succinate to fumarate and the reduction of ubiquinone to ubiquinol (Selby et al., 2010).
Chemical Synthesis and Structural Studies
The stereoselective total synthesis of this compound has been developed, which is vital for further research and potential applications. These synthesis methods have also helped in determining the absolute configurations of this compound (Ohtawa et al., 2012). Such synthetic studies are crucial for understanding the compound's molecular properties and potential applications in different fields.
Potential in Nematode Inhibition
This compound analogs have shown potential as nematode complex II inhibitors, indicating their possible use in developing new nematicides (Ohtawa et al., 2019). This is an important area of research for agricultural science and pest control.
Bioisosteric Studies
Bioisosteric exchange studies involving this compound have provided insights into the molecular interactions and inhibition mechanisms related to complex II inhibitors (Krautwald et al., 2016). This research is significant for designing new molecules with similar or enhanced biological activities.
Properties
CAS No. |
119509-25-0 |
---|---|
Molecular Formula |
C15H22ClNO5 |
Molecular Weight |
331.79 g/mol |
IUPAC Name |
3-[(2S,4S,5S)-5-chloro-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C15H22ClNO5/c1-7(9(3)16)6-8(2)11(18)10-12(19)13(21-4)15(22-5)17-14(10)20/h7-9H,6H2,1-5H3,(H2,17,19,20)/t7-,8-,9-/m0/s1 |
InChI Key |
LDPADGWFJFHTLH-CIUDSAMLSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O)[C@H](C)Cl |
SMILES |
CC(CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)C(C)Cl |
Canonical SMILES |
CC(CC(C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O)C(C)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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